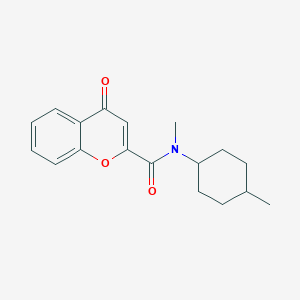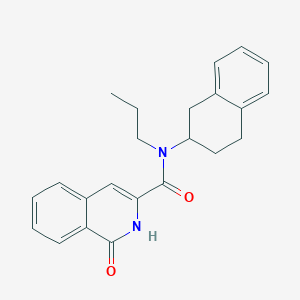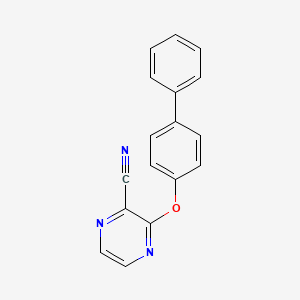
(E)-N-(2-acetamido-5-methoxyphenyl)-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-acetamido-5-methoxyphenyl)-3-phenylprop-2-enamide, commonly known as AMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research. AMPP is a derivative of acetaminophen, which is a widely used analgesic and antipyretic drug. The compound has a unique structure that makes it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of AMPP is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. The compound has also been found to modulate the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
AMPP has been found to have a number of biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. AMPP has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
AMPP has several advantages for use in laboratory experiments. The compound is relatively stable and easy to synthesize, making it readily available for research purposes. Additionally, AMPP has been found to exhibit potent activity against a variety of cancer cell lines, making it a valuable tool for cancer research.
However, there are also limitations to the use of AMPP in laboratory experiments. The compound has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood. Additionally, the mechanism of action of AMPP is not fully understood, which may limit its usefulness in certain types of research.
Zukünftige Richtungen
There are several potential future directions for research on AMPP. One area of interest is the development of new drugs for the treatment of cancer. Studies have shown that AMPP exhibits potent anti-cancer activity, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments.
Another potential area of research is the development of new drugs for the treatment of pain and inflammation. AMPP has been found to have analgesic and anti-inflammatory properties, and further research may lead to the development of new drugs that are more effective and have fewer side effects than current treatments.
In conclusion, AMPP is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research. The compound has been extensively studied for its potential application in the development of new drugs for the treatment of cancer, pain, and inflammation. While there are limitations to the use of AMPP in laboratory experiments, the compound has several advantages, including its relative stability and ease of synthesis. Further research on AMPP may lead to the development of new drugs and therapies that have significant clinical applications.
Synthesemethoden
The synthesis of AMPP involves the reaction of 2-acetamido-5-methoxybenzaldehyde with cinnamic acid in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product, AMPP. The synthesis method of AMPP is relatively simple and cost-effective, making it an attractive compound for research purposes.
Wissenschaftliche Forschungsanwendungen
AMPP has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications of AMPP is in the development of new drugs for the treatment of cancer. Studies have shown that AMPP exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
(E)-N-(2-acetamido-5-methoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)19-16-10-9-15(23-2)12-17(16)20-18(22)11-8-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21)(H,20,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRVKSYRDHGMQN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)


![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)

![1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B7566502.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7566507.png)


![N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)
![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)
![Methyl 2-[(2,3-difluorobenzoyl)amino]-2-phenylacetate](/img/structure/B7566544.png)